

An In-depth Technical Guide to 1-(4-Bromopyridin-2-yl)ethanone

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Compound of Interest

Compound Name: 1-(4-Bromopyridin-2-yl)ethanone

Cat. No.: B1291929

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and reactivity of **1-(4-Bromopyridin-2-yl)ethanone** (CAS Number: 1060805-69-7), a key building block in the development of novel pharmaceutical agents and specialty chemicals.

Core Compound Information

1-(4-Bromopyridin-2-yl)ethanone, also known as 2-acetyl-4-bromopyridine, is a halogenated pyridine derivative. The presence of a bromine atom and a ketone functional group on the pyridine scaffold makes it a versatile intermediate for a variety of chemical transformations, including nucleophilic substitution, cross-coupling reactions, and modifications of the ketone moiety.

Physicochemical Properties

The fundamental properties of **1-(4-Bromopyridin-2-yl)ethanone** are summarized in the table below. The compound is a solid at room temperature and requires storage at refrigerated temperatures under an inert atmosphere.

Property	Value	Citation(s)
CAS Number	1060805-69-7	[1][2]
Molecular Formula	C ₇ H ₆ BrNO	[1][2]
Molecular Weight	200.03 g/mol	[1][2]
Physical Appearance	Powder	
Melting Point	42-45 °C	
Boiling Point	267.3 ± 25.0 °C (Predicted)	[2]
Density	1.534 ± 0.06 g/cm ³ (Predicted)	[2]
Storage Conditions	4 °C, under inert atmosphere	

Safety and Handling

1-(4-Bromopyridin-2-yl)ethanone is classified as a hazardous substance. Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood.

Hazard Statement	Description
H302	Harmful if swallowed
H315	Causes skin irritation
H319	Causes serious eye irritation
H335	May cause respiratory irritation
GHS Pictogram	GHS07 (Exclamation mark)
[Data sourced from Sigma-Aldrich]	

Spectroscopic Data

While comprehensive, peer-reviewed spectroscopic data for **1-(4-Bromopyridin-2-yl)ethanone** is not widely available in the public domain, data for structurally similar compounds can provide an indication of the expected spectral characteristics. For instance, the isomeric compound 1-(3-Bromopyridin-2-yl)ethanone exhibits characteristic signals in both ^1H and ^{13}C NMR spectra, with the acetyl methyl group appearing as a singlet around δ 2.5-2.7 ppm and the aromatic protons appearing between δ 7.0-8.5 ppm.[3]

Synthesis and Reactivity

The synthesis of **1-(4-Bromopyridin-2-yl)ethanone** is not extensively detailed in publicly accessible literature. However, a plausible synthetic route can be proposed based on established organometallic and cross-coupling methodologies.

Proposed Synthetic Pathway

A viable approach for the synthesis of **1-(4-Bromopyridin-2-yl)ethanone** involves the functionalization of 4-bromopyridine. One potential method is the generation of a pyridyl organometallic species, followed by acylation. For example, the reaction of 4-bromopyridine with a strong base could facilitate a metal-halogen exchange, which can then be reacted with an acetylating agent.

Alternatively, modern cross-coupling reactions offer a powerful tool for the synthesis of such compounds. A purple light-promoted radical coupling of 4-bromopyridines with Grignard reagents has been reported as an effective method for creating carbon-carbon bonds at the 4-position of the pyridine ring without the need for a transition metal catalyst.[4] While this specific reaction is for alkyl and aryl substitutions, it highlights the reactivity of the 4-position of bromopyridines.

The diagram below illustrates a proposed, generalized workflow for the synthesis of **1-(4-Bromopyridin-2-yl)ethanone** via a metal-halogen exchange and subsequent acylation.

Proposed Synthesis Workflow for **1-(4-Bromopyridin-2-yl)ethanone**

Experimental Protocol: Proposed Synthesis via Lithiation and Acylation

The following is a generalized, proposed experimental protocol for the synthesis of **1-(4-Bromopyridin-2-yl)ethanone**. This protocol is based on established methodologies for the lithiation and acylation of pyridine derivatives and should be optimized for specific laboratory conditions.

Materials:

- 4-Bromopyridine
- n-Butyllithium (n-BuLi) in hexanes
- N,N-Dimethylacetamide (DMAc) or Acetyl Chloride
- Anhydrous tetrahydrofuran (THF)
- Saturated aqueous ammonium chloride (NH₄Cl) solution
- Anhydrous sodium sulfate (Na₂SO₄)
- Solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)

Procedure:

- **Reaction Setup:** A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a dropping funnel is charged with 4-bromopyridine (1.0 equivalent) dissolved in anhydrous THF.
- **Lithiation:** The solution is cooled to -78 °C in a dry ice/acetone bath. n-Butyllithium (1.1 equivalents) is added dropwise via the dropping funnel, maintaining the internal temperature below -70 °C. The reaction mixture is stirred at this temperature for 1-2 hours to ensure complete metal-halogen exchange.
- **Acylation:** The acetylating agent (e.g., N,N-dimethylacetamide, 1.2 equivalents) is added dropwise to the reaction mixture at -78 °C. The mixture is then allowed to slowly warm to room temperature and is stirred overnight.
- **Work-up:** The reaction is quenched by the slow addition of saturated aqueous NH₄Cl solution. The aqueous layer is extracted three times with ethyl acetate. The combined

organic layers are washed with brine, dried over anhydrous Na_2SO_4 , filtered, and concentrated under reduced pressure.

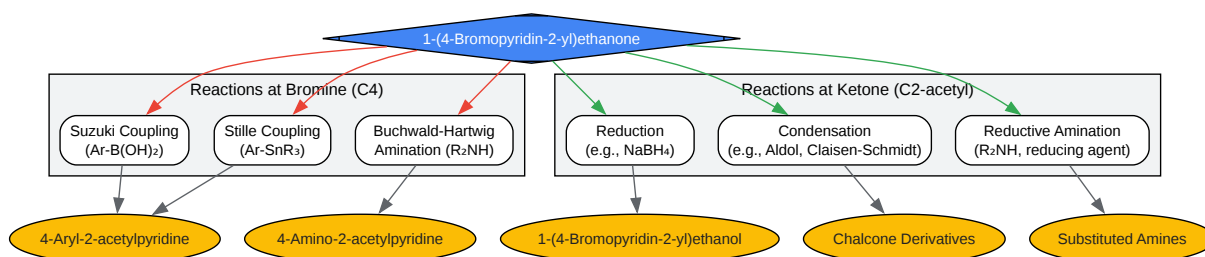
- Purification: The crude product is purified by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure **1-(4-Bromopyridin-2-yl)ethanone**.

Applications in Research and Development

1-(4-Bromopyridin-2-yl)ethanone is a valuable synthetic intermediate due to its multiple reactive sites. The bromine atom can participate in various cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig amination, allowing for the introduction of a wide range of substituents at the 4-position of the pyridine ring. The ketone functionality can be transformed into other functional groups, such as alcohols, amines, or heterocycles, through reduction, reductive amination, or condensation reactions.

This versatility makes **1-(4-Bromopyridin-2-yl)ethanone** a key starting material for the synthesis of complex molecules with potential biological activity, including kinase inhibitors, receptor antagonists, and other therapeutic agents. The references cited indicate its use in the synthesis of ligands for metal-catalyzed reactions and in the development of chalcones with potential anti-amyloid and cholinesterase inhibitory activity.^[1]

The general reactivity of the compound can be categorized as follows:



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Key Reactivity Pathways

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References

- 1. 1-(4-Bromopyridin-2-yl)ethanone | [frontierspecialtychemicals.com]
- 2. 1-(4-bromopyridin-2-yl)ethanone CAS#: 1060805-69-7 [m.chemicalbook.com]
- 3. Buy 1-(3-Bromopyridin-2-yl)ethanone | 111043-09-5 [smolecule.com]
- 4. Purple Light-Promoted Coupling of Bromopyridines with Grignard Reagents via SET [organic-chemistry.org]
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